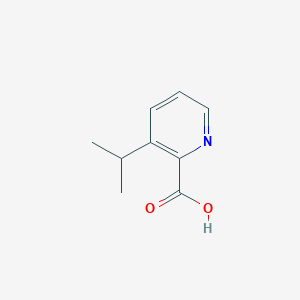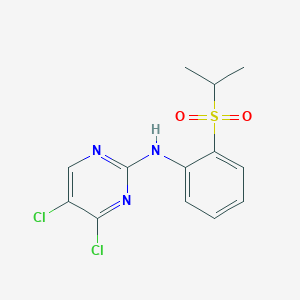
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H13Cl2N3O2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2,4,5-trichloropyrimidine with 2-(isopropylsulfonyl)aniline under basic conditions. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with sodium hydride as the base . The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but with larger quantities of reagents and solvents. The reaction is typically carried out in a reactor with controlled temperature and stirring to ensure uniform mixing and efficient heat transfer . The product is then purified through recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) in DMF/DMSO solvent mixture.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Major Products
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry[][6].
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been studied as an inhibitor of anaplastic lymphoma kinase (ALK), which is involved in the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,4,5-Trichloropyrimidine
- 2-(Isopropylsulfonyl)aniline
Uniqueness
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific enzymes makes it valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C13H13Cl2N3O2S |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
4,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(14)12(15)18-13/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
JCCXCASPJACXEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
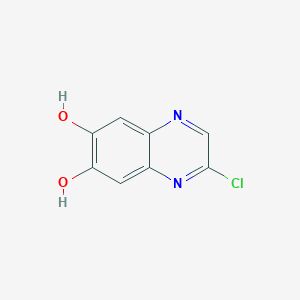
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/no-structure.png)

![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
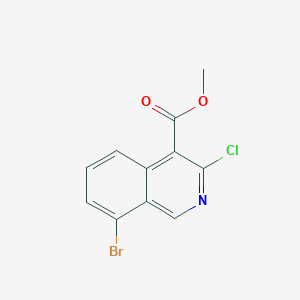
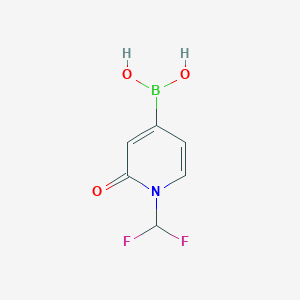

![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
